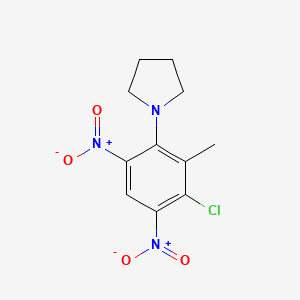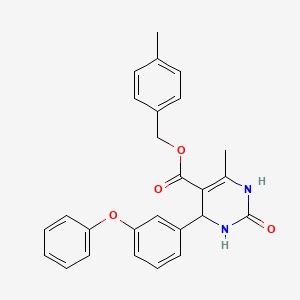![molecular formula C15H18N2O2S2 B11682581 (5Z)-5-[4-(dimethylamino)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682581.png)
(5Z)-5-[4-(dimethylamino)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHOXYETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule characterized by a thiazolidinone core structure
准备方法
合成路线和反应条件
(5Z)-5-[4-(二甲基氨基)苄叉基]-3-(2-甲氧基乙基)-2-硫代-1,3-噻唑烷-4-酮 的合成通常涉及 4-(二甲基氨基)苯甲醛 与 3-(2-甲氧基乙基)-2-硫代-1,3-噻唑烷-4-酮 的缩合反应。反应通常在氢氧化钠或碳酸钾等碱性条件下进行,并且反应混合物在回流条件下加热以促进目标产物的形成。
工业生产方法
在工业生产环境中,该化合物的生产可能涉及更可扩展的方法,例如连续流动合成或自动化反应器的使用。这些方法可以更好地控制反应条件,并能提高最终产物的产量和纯度。
化学反应分析
反应类型
(5Z)-5-[4-(二甲基氨基)苄叉基]-3-(2-甲氧基乙基)-2-硫代-1,3-噻唑烷-4-酮 可以进行多种化学反应,包括:
氧化: 该化合物可以用过氧化氢或高锰酸钾等氧化剂进行氧化。
还原: 还原可以用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以参与亲核取代反应,其中二甲基氨基可以被其他亲核试剂取代。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂,在酸性或碱性条件下。
还原: 硼氢化钠、氢化铝锂和其他还原剂,在无水条件下。
取代: 各种亲核试剂,如卤化物、胺和硫醇,在合适的催化剂存在下或在热条件下。
主要产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以产生亚砜或砜,而还原可以导致醇或胺的形成。
科学研究应用
(5Z)-5-[4-(二甲基氨基)苄叉基]-3-(2-甲氧基乙基)-2-硫代-1,3-噻唑烷-4-酮 在科学研究中有多种应用:
化学: 用作合成更复杂分子的结构单元,以及在各种有机反应中用作试剂。
生物学: 研究其潜在的生物活性,包括抗菌、抗真菌和抗癌特性。
医药: 由于其与生物靶标相互作用的能力,因此被探索为潜在的治疗剂。
工业: 用于开发具有特定性能的新材料,例如导电性或荧光性。
作用机制
(5Z)-5-[4-(二甲基氨基)苄叉基]-3-(2-甲氧基乙基)-2-硫代-1,3-噻唑烷-4-酮 的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节其活性并导致各种生物效应。确切的途径和靶标取决于具体的应用和正在研究的生物系统。
相似化合物的比较
类似化合物
- 甲基 (2Z)-2-(1-乙基-2-氧代-1,2-二氢-3H-吲哚-3-亚甲基)-5-[4-(2-呋喃酰氧基)苯基]-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯
- N-(叔丁基)-4′-((6-碘-4-氧代-2-丙基喹唑啉-3(4H)-基)甲基)-[1,1′-联苯]-2-磺酰胺
独特之处
(5Z)-5-[4-(二甲基氨基)苄叉基]-3-(2-甲氧基乙基)-2-硫代-1,3-噻唑烷-4-酮 由于其特定的结构特征而独一无二,例如噻唑烷酮核心的存在和二甲基氨基的存在。这些特征有助于其独特的化学反应性和潜在的生物活性,使其区别于其他类似化合物。
属性
分子式 |
C15H18N2O2S2 |
|---|---|
分子量 |
322.5 g/mol |
IUPAC 名称 |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H18N2O2S2/c1-16(2)12-6-4-11(5-7-12)10-13-14(18)17(8-9-19-3)15(20)21-13/h4-7,10H,8-9H2,1-3H3/b13-10- |
InChI 键 |
GZPNFTZLUWQNNV-RAXLEYEMSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCOC |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11682498.png)


![ethyl 4-{5-[(E)-{4-oxo-2-thioxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B11682535.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(2-phenylethyl)acetamide](/img/structure/B11682542.png)
![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11682548.png)
![(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11682550.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682555.png)
![methyl (2Z)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682560.png)
![ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate](/img/structure/B11682566.png)


![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682587.png)

